tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a building block for drug development .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic synthesis intermediate.
tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Explored for its pharmacological properties.
Uniqueness: tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylisoxazole moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H24N2O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)23-18(22)21-11-9-15(10-12-21)17-13-16(20-24-17)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
InChI Key |
RHKKSJUHWWPNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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